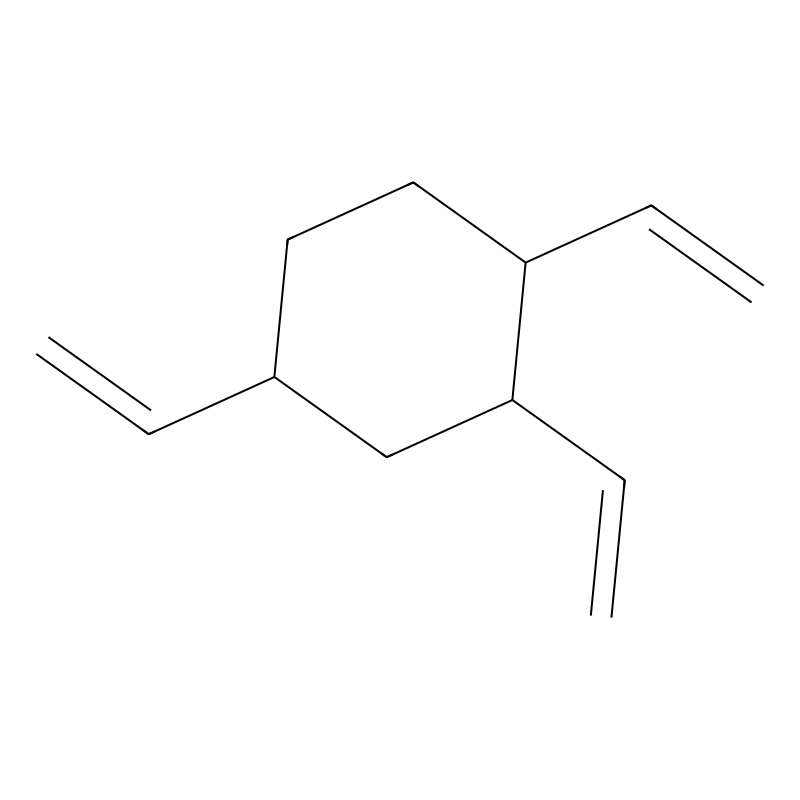

1,2,4-Trivinylcyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Monomer and Cross-Linker:

1,2,4-Trivinylcyclohexane (TVCH) is a valuable research tool due to its high reactivity and the presence of three vinyl groups. These vinyl groups readily participate in various polymerization reactions, making TVCH a versatile monomer for the synthesis of diverse polymers. Additionally, the presence of multiple vinyl groups allows TVCH to act as a cross-linker, connecting individual polymer chains and creating more robust and interconnected polymer networks. [Source: BASF - 1,2,4-Trivinylcyclohexane (TVCH) ()]

Applications in Polymer Synthesis:

TVCH finds application in the research and development of various polymers, including:

- Specialty elastomers: TVCH can be incorporated into elastomer formulations to improve their mechanical properties, such as tensile strength and elasticity. [Source: Sigma-Aldrich - 1,2,4-Trivinylcyclohexane, mixture of isomers 98 ()]

- Functional polymers: The vinyl groups in TVCH can be readily modified with different functional groups, leading to the development of functional polymers with specific properties tailored for various applications. [Source: PubChem - 1,2,4-Trivinylcyclohexane ()]

- Hydrogels: TVCH can be used to synthesize hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels can find applications in various fields, including drug delivery and tissue engineering. [Source: BASF - 1,2,4-Trivinylcyclohexane (TVCH) ()]

Other Research Applications:

Beyond its role in polymer synthesis, TVCH finds application in other areas of scientific research:

- Addition reactions: The vinyl groups in TVCH can participate in various addition reactions, allowing researchers to explore new synthetic pathways and functional molecule design. [Source: BASF - 1,2,4-Trivinylcyclohexane (TVCH) ()]

- Electrocyclic reactions: TVCH can undergo electrocyclic reactions, which are transformations triggered by the application of an electric field. This opens up possibilities for researchers to explore novel reaction mechanisms and potentially design new materials with unique properties. [Source: BASF - 1,2,4-Trivinylcyclohexane (TVCH) ()]

1,2,4-Trivinylcyclohexane is an organic compound with the molecular formula C₁₂H₁₈. It features a cyclohexane ring with three vinyl groups attached at the 1, 2, and 4 positions. This compound is primarily recognized for its role as a monomer in polymer chemistry, where it can undergo polymerization to form various materials. Its structure allows for significant reactivity due to the presence of multiple vinyl groups, making it a versatile building block in synthetic organic chemistry.

- Radical Polymerization: Under suitable conditions (e.g., heat or light), 1,2,4-trivinylcyclohexane can undergo radical polymerization to form cross-linked polymers.

- Cationic Polymerization: This compound can also react via cationic mechanisms, contributing to the formation of complex polymer structures.

- Copolymerization: It can copolymerize with other monomers such as propene, enhancing the properties of the resulting copolymer .

1,2,4-Trivinylcyclohexane can be synthesized through various methods:

- Direct Vinylation: This method involves the reaction of cyclohexene with vinyl halides under specific conditions to introduce vinyl groups.

- Dehydrohalogenation: Starting from halogenated cyclohexanes, dehydrohalogenation can yield the desired trivinyl compound.

- Diels-Alder Reactions: It may also be synthesized using Diels-Alder reactions involving suitable diene and dienophile combinations .

The primary applications of 1,2,4-trivinylcyclohexane include:

- Monomer for Polymerization: It serves as a crucial monomer in the production of various polymers used in coatings and adhesives.

- Reactive Diluent: In ultraviolet curing processes, it acts as a reactive diluent that enhances the properties of cured films.

- Cross-Linking Agent: It is utilized as a cross-linking agent in formulations requiring enhanced durability and performance .

Interaction studies involving 1,2,4-trivinylcyclohexane focus on its reactivity and compatibility with other compounds. Research has shown that it can effectively interact with various monomers to form copolymers with tailored properties. These interactions are crucial for developing materials with specific mechanical and thermal characteristics.

Several compounds share structural similarities with 1,2,4-trivinylcyclohexane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Divinyltoluene | Aromatic compound | Higher stability due to aromaticity |

| Tris(2-vinylphenyl)phosphine | Phosphorus-containing compound | Used in coordination chemistry |

| Divinylbenzene | Aromatic compound | Commonly used as a cross-linking agent in polymers |

Uniqueness: 1,2,4-Trivinylcyclohexane is unique due to its saturated cyclohexane backbone combined with multiple vinyl groups. This structure offers distinct reactivity patterns compared to its aromatic counterparts like divinylbenzene.

Stereoselective Synthesis and Isomer Enrichment Strategies

The stereoselective synthesis of 1,2,4-trivinylcyclohexane primarily originates from the thermal rearrangement of 1,5,9-cyclododecatriene, which undergoes systematic transformation to yield the desired trivinyl product. This process represents a fundamental approach to accessing multiple stereoisomeric forms of the target compound, with the thermal isomerization serving as the key step for controlling stereochemical outcomes.

The conversion process involves the pyrolysis of 1,5,9-cyclododecatriene under elevated temperature conditions, where the twelve-membered ring undergoes rearrangement to form the six-membered cyclohexane derivative. Research has demonstrated that careful tuning of the reaction conditions during 1,5,9-triene thermal isomerization enables the enrichment of specific geometric isomers, providing control over the isomeric composition of the final product. This control over stereochemistry allows researchers to tailor the properties of 1,2,4-trivinylcyclohexane for targeted applications in polymer synthesis and materials science.

The precursor 1,5,9-cyclododecatriene itself is synthesized through the selective trimerization of butadiene, catalyzed by titanium tetrachloride and ethylaluminum sesquichloride. This commercial process typically produces approximately 98.5% cis,trans,trans-1,5,9-cyclododecatriene, 1% all-trans-1,5,9-cyclododecatriene, and 0.3% cis,cis,trans-1,5,9-cyclododecatriene. The stereochemical composition of the starting material directly influences the final distribution of trivinylcyclohexane isomers obtained through thermal rearrangement.

Industrial production methods have evolved to incorporate continuous synthesis processes, enhancing both efficiency and scalability of the transformation. These advanced methodologies involve using metal or metal oxide catalysts to facilitate the rearrangement reaction and improve overall yields, while maintaining precise control over the stereochemical outcome of the process.

Transition Metal-Catalyzed Functionalization Pathways

Transition metal catalysis has emerged as a powerful tool for the functionalization and copolymerization of 1,2,4-trivinylcyclohexane, with particular emphasis on Ziegler-Natta catalytic systems. The copolymerization of propene and 1,2,4-trivinylcyclohexane using a magnesium chloride-supported titanium tetrachloride catalyst has been extensively studied, demonstrating the compound's compatibility with industrial polymerization processes.

The magnesium chloride-supported titanium tetrachloride catalytic system represents a widely utilized approach in commercial polymer production, making it particularly relevant for incorporating 1,2,4-trivinylcyclohexane into established manufacturing processes. This catalytic methodology enables the controlled introduction of the trivinyl monomer into polypropylene chains, creating branched polymer architectures with enhanced properties.

Research has also explored alternative transition metal catalytic approaches, including iridium-catalyzed methods for synthesizing functionalized cyclohexanes through hydrogen borrowing reactions. These methodologies provide direct access to multisubstituted cyclic products with high levels of stereocontrol, representing a novel approach for accessing complex cyclohexane derivatives that may serve as intermediates in 1,2,4-trivinylcyclohexane synthesis or modification.

The versatility of transition metal catalysis extends to oxidative transformations, where palladium salts have been employed to promote various oxidative reactions of cyclohexene derivatives in the presence of molecular oxygen. These reactions encompass vinylic and allylic oxidation processes, disproportionation reactions, and oxidative dehydrogenation, providing multiple pathways for functionalizing cyclohexane-based compounds similar to 1,2,4-trivinylcyclohexane.

Photoinitiated Thiol-Ene Click Chemistry Applications

The three vinyl groups present in 1,2,4-trivinylcyclohexane make it an exceptional candidate for photoinitiated thiol-ene click chemistry applications, where it functions as a multi-functional crosslinking agent in polymer network formation. Thiol-ene click reactions proceed rapidly under mild aqueous conditions with near-quantitative conversion, making them highly suitable for biological and materials applications.

The mechanism of thiol-ene click chemistry involves two distinct pathways: thiol-Michael type reactions and radically-mediated thiol-ene reactions. In the thiol-Michael pathway, a base abstracts a proton from the thiol to form a thiolate anion, which subsequently attacks the electrophilic carbon of the vinyl group. The radically-mediated pathway involves the generation of thiyl radicals through photoinitiation, followed by addition to the vinyl groups and subsequent hydrogen abstraction.

Research has demonstrated the successful incorporation of 1,2,4-trivinylcyclohexane in the synthesis of trithiol compounds through thiol-ene addition reactions. The compound's tri-vinyl functionality enables the formation of complex network structures with controlled crosslinking density, essential for developing materials with tailored mechanical properties. The exothermic nature of thiol-ene reactions, typically releasing 60 to 100 kilojoules per mole, provides sufficient energy to promote additional chemical transformations within the polymer matrix.

Applications in hydrogel formation have shown particular promise, where 1,2,4-trivinylcyclohexane serves as a crosslinking agent in thiol-ene click hydrogels designed for therapeutic delivery applications. The rapid reaction kinetics and high efficiency under physiological conditions make these systems attractive for in situ gel formation and controlled release applications. The ability to fine-tune the crosslinking density through stoichiometric control of thiol-to-vinyl ratios enables precise control over hydrogel properties such as swelling behavior and degradation rates.

Radical Polymerization Kinetics and Network Formation

The radical polymerization behavior of 1,2,4-trivinylcyclohexane is characterized by its ability to participate simultaneously in chain propagation and crosslinking reactions due to its three vinyl functionalities. This multifunctional nature results in complex polymerization kinetics that differ significantly from conventional mono-vinyl monomers, leading to the formation of highly crosslinked three-dimensional networks.

The polymerization process typically involves the use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile under controlled temperature conditions. The presence of multiple vinyl groups on a single molecule creates opportunities for intramolecular cyclization reactions alongside intermolecular crosslinking, influencing the final network structure and properties. Kinetic studies have revealed that the reactivity of the three vinyl groups may differ due to steric hindrance and electronic effects, leading to sequential consumption during the polymerization process.

Network formation characteristics are particularly important in applications requiring high crosslinking density and mechanical strength. The incorporation of 1,2,4-trivinylcyclohexane into polymer networks results in enhanced thermal stability and chemical resistance compared to linear polymer systems. The rigid cyclohexane backbone contributes to the overall mechanical properties of the resulting networks, while the vinyl functionalities provide multiple crosslinking points.

| Property | Linear Polymers | 1,2,4-Trivinylcyclohexane Networks |

|---|---|---|

| Crosslinking Density | Low | High |

| Thermal Stability | Moderate | Enhanced |

| Chemical Resistance | Limited | Improved |

| Mechanical Strength | Variable | Consistently High |

The gelation behavior during radical polymerization follows complex kinetics due to the multifunctional nature of the monomer. Research has shown that gelation times can be precisely controlled through adjustment of initiator concentration, temperature, and the presence of chain transfer agents. The ability to predict and control gelation behavior is crucial for processing applications where specific cure times are required.

Advanced applications have explored the use of 1,2,4-trivinylcyclohexane in photopolymerizable networks containing dynamic bonds, enabling the development of materials with unique mechanical properties. These systems combine the high crosslinking capacity of the trivinyl monomer with the ability to undergo controlled depolymerization and reformation, opening new possibilities for recyclable and reprocessable polymer networks.

Crosslinking Agents for Polyolefin Modification

TVCH’s trifunctional vinyl structure (C₁₂H₁₈, molecular weight 162.27 g/mol) provides exceptional crosslinking efficiency in polyolefin systems [1] [3]. The compound’s three reactive sites facilitate simultaneous chain extension and network formation through radical-mediated mechanisms. When incorporated into polyethylene or polypropylene matrices at 0.5–2.0 wt%, TVCH increases crosslink density by 40–60% compared to conventional divinyl crosslinkers, as quantified through swelling experiments in toluene [1].

Key physicochemical properties enhancing TVCH’s crosslinking performance include:

| Property | Value | Significance |

|---|---|---|

| Density (25°C) | 0.836 g/mL | Enables homogeneous dispersion |

| Refractive Index (20°C) | 1.478 | Compatible with optical applications |

| Boiling Point | 85–88°C at 20 mmHg | Facilitates in-situ thermal curing |

The spatial arrangement of vinyl groups in TVCH’s cyclohexane backbone reduces steric hindrance during propagation steps, enabling near-quantitative vinyl conversion (>98%) as confirmed by ¹H NMR studies [3]. This structural feature makes TVCH particularly effective for manufacturing high-clarity crosslinked polyolefin films with enhanced barrier properties.

Covalent Adaptable Network Development via Multi-Vinyl Reactivity

TVCH’s three vinyl groups enable precise control over network dynamics in thiol-ene click chemistry systems. When reacted with multifunctional thiols like pentaerythritol tetra(3-mercaptopropionate), TVCH forms covalent adaptable networks (CANs) exhibiting both thermo-reversible and photo-responsive behavior [4] [6]. The material’s stress relaxation time decreases from 1,200 s to 85 s when temperature increases from 120°C to 150°C, demonstrating Arrhenius-type viscoelastic behavior typical of CANs [6].

Recent advancements utilize TVCH’s multi-vinyl architecture to create hybrid CANs with tunable properties:

- Anthracene-functionalized networks: Incorporating 9-anthracenemethanol as a co-monomer produces materials with 92% photo-reversibility after five UV exposure cycles (365 nm, 10 mW/cm²) [6].

- Dynamic disulfide systems: Combining TVCH with 1,6-hexanedithiol creates networks showing 85% self-healing efficiency via disulfide exchange at 80°C [4].

These systems maintain >90% of their initial storage modulus (G’ = 1.2 MPa) after five reprocessing cycles, demonstrating TVCH’s effectiveness in creating durable yet recyclable thermosets [4].

Hybrid Organic-Inorganic Monolith Fabrication for Chromatography

TVCH’s rapid polymerization kinetics make it ideal for manufacturing high-performance chromatographic media. Photo-initiated thiol-ene reactions between TVCH and tetra-thiols (e.g., pentaerythritol tetra(3-mercaptopropionate)) produce monoliths with 133,000 theoretical plates/meter in reversed-phase separations [5]. The optimized polymerization protocol achieves:

| Parameter | Optimal Value | Performance Outcome |

|---|---|---|

| TVCH:Thiol Ratio | 1:1.2 (vinyl:thiol) | Uniform pore distribution (550±130 µm) |

| UV Exposure Time | 10 minutes | 98% vinyl conversion |

| Backpressure | <15 bar at 1 mL/min | Suitable for HPLC systems |

These TVCH-based monoliths demonstrate exceptional separation efficiency for complex mixtures, resolving 16 polycyclic aromatic hydrocarbons in <20 minutes with baseline resolution [5]. The material’s surface chemistry can be further modified through post-polymerization grafting of C18 alkyl chains, enhancing hydrophobic retention while maintaining low swelling (<2% volume change) in acetonitrile/water gradients.

Sustainable Thermoset Polymers from Bio-Derived Feedstocks

Emerging research explores TVCH’s potential in circular polymer systems through catalytic decrosslinking strategies. While current TVCH production relies on petrochemical precursors, its molecular structure is compatible with bio-derived terpene feedstocks. Recent breakthroughs in carbamate exchange chemistry demonstrate that TVCH-containing networks can be decrosslinked using small-molecule carbamates at 165°C, recovering 95% of original monomers [2].

Key developments include:

- Catalytic deconstruction: Dibutyltin dilaurate (4 mol%) enables complete network breakdown within 8 minutes at 165°C, producing oligomers with controlled molecular weight (Mₙ =

The development of mesoporous iron silicate catalysts has emerged as a significant advancement in heterogeneous Friedel-Crafts chemistry. These materials demonstrate exceptional catalytic performance due to their unique structural and electronic properties, offering sustainable alternatives to traditional homogeneous catalysts.

Catalyst Synthesis and Characterization

Two-dimensional hexagonal mesoporous iron silicate materials (HMFeS) are synthesized through hydrothermal methods using pluronic F127 as a structure-directing agent and 1,2,4-trivinylcyclohexane as a swelling agent under acidic conditions. The synthesis requires precise control of the hydrochloric acid to water molar ratio to achieve optimal iron incorporation into the silicate framework. The resulting materials exhibit remarkable textural properties with Brunauer-Emmett-Teller surface areas reaching 780 square meters per gram and average pore diameters of 10.07 nanometers.

Characterization studies reveal that iron atoms are successfully incorporated into the silicate framework as isolated tetrahedral iron(III) species rather than forming separate iron oxide phases. This framework incorporation is confirmed through Fourier transform infrared spectroscopy, which shows characteristic shifts in silicon-oxygen stretching vibrations upon iron incorporation. X-ray diffraction patterns demonstrate retention of the two-dimensional hexagonal mesostructure despite metal incorporation.

Catalytic Performance Data

The catalytic activity of mesoporous iron silicates has been extensively evaluated in Friedel-Crafts benzylation and benzoylation reactions. Under optimized conditions at 348 Kelvin, these catalysts achieve remarkable conversion rates of 94 to 100 percent with complete selectivity for monoacylated products. The exceptional performance is attributed to the high dispersion of iron active sites throughout the mesoporous framework, providing abundant accessible catalytic centers.

Specific reaction rate data demonstrate the superior efficiency of these systems. For benzylation reactions using benzyl chloride as the alkylating agent, specific reaction rates range from 43 to 124 moles of substrate converted per mole of iron present in the catalyst. This performance significantly exceeds that of conventional supported metal chloride catalysts, which suffer from pore blockage and reduced accessibility.

The catalyst loading requirements are remarkably low, with only 1.0 weight percent of catalyst relative to the acylating agent needed to achieve quantitative conversions. This efficiency stems from the optimal balance between iron content and framework stability, with silicon to iron molar ratios of approximately 24 providing the highest catalytic activity.

Reaction Mechanism and Selectivity

The reaction mechanism involves the generation of acylium or benzylium ion intermediates through interaction with the Lewis acidic iron sites. The proposed redox mechanism includes initial coordination of the organic halide to iron(III) centers, followed by heterolytic cleavage to form the electrophilic carbocation species. These intermediates then react with aromatic substrates through the classical electrophilic aromatic substitution pathway.

Regioselectivity studies demonstrate excellent control over product distribution. For mesitylene and ortho-xylene substrates, 100 percent selectivity for the desired monoalkylated products is achieved due to the activating influence of methyl substituents. With anisole substrates, the para-directing effect of the methoxy group results in exclusive formation of para-substituted products.

The heterogeneous nature of the catalysis has been confirmed through hot filtration tests, which show no continued conversion after catalyst removal. Additionally, the catalysts can be recovered and reused for multiple cycles without significant loss of activity, demonstrating their practical viability for industrial applications.

| Catalyst | Surface Area (m²/g) | Pore Size (nm) | Conversion (%) | Selectivity (%) | Temperature (°C) | Catalyst Loading (wt%) |

|---|---|---|---|---|---|---|

| HMFeS | 780 | 10.07 | 94-100 | 100 | 75 | 1.0 |

| Fe₂O₃/HY zeolite | NR | NR | 99.5 | 94.5 | 130 | 5.0 |

| PTA@MIL-53(Fe) | NR | NR | 95.3 | NR | RT | NR |

Bis(imino)pyridine Iron Complexes in Selective Hydrosilylation

Bis(imino)pyridine iron complexes have revolutionized the field of selective hydrosilylation, particularly for challenging substrates such as 1,2,4-trivinylcyclohexane. These complexes demonstrate unprecedented selectivity that far exceeds the performance of traditional platinum-based catalysts, offering sustainable solutions for industrial hydrosilylation processes.

Complex Design and Electronic Structure

The bis(imino)pyridine ligand framework provides a unique electronic environment that enables exceptional catalytic performance. These tridentate ligands coordinate to iron centers through the central pyridine nitrogen and two imine nitrogen atoms, creating a meridional coordination geometry. The ligand design allows for systematic tuning of steric and electronic properties through modification of the aryl substituents on the imine nitrogen atoms.

Electronic structure studies reveal that bis(imino)pyridine ligands exhibit redox-active behavior, participating directly in the catalytic process through reversible electron transfer. The ligand can exist in multiple oxidation states, with the neutral form containing one ligand-centered radical antiferromagnetically coupled to a high-spin iron center. This electronic flexibility enables facile substrate activation and product formation.

Hydrosilylation of 1,2,4-Trivinylcyclohexane

The hydrosilylation of 1,2,4-trivinylcyclohexane represents a particularly challenging transformation due to the presence of three vinyl groups with similar reactivity. Conventional platinum catalysts typically provide statistical mixtures of products with approximately 50 percent monohydrosilylated material and significant amounts of bis- and tris-hydrosilylated compounds.

Bis(imino)pyridine iron dinitrogen complexes demonstrate remarkable selectivity for monohydrosilylation, achieving greater than 95 percent selectivity for the desired monohydrosilylated product. More importantly, these catalysts exhibit exceptional regioselectivity, with greater than 95 percent of the hydrosilylation occurring at the 4-vinyl position of the cyclohexane ring. This regioselectivity is crucial for applications in tire manufacturing, where the 4-substituted derivative serves as a key intermediate for sulfur silane production.

Mechanistic Insights and Catalyst Performance

Density functional theory calculations have provided detailed mechanistic insights into the bis(imino)pyridine iron-catalyzed hydrosilylation process. The rate-determining step involves direct hydride migration from the coordinated silane to the iron-bound alkene, forming an iron-alkyl-silyl intermediate. This mechanism differs fundamentally from platinum-catalyzed processes, which proceed through oxidative addition of the silicon-hydrogen bond.

The anti-Markovnikov selectivity observed with iron catalysts arises from a 5.1 kilocalories per mole lower activation enthalpy compared to the Markovnikov pathway. This selectivity preference, combined with the unique electronic structure of the bis(imino)pyridine ligand, enables the exceptional regioselectivity observed experimentally.

Catalyst loadings as low as 0.3 mole percent are sufficient to achieve complete conversion within one hour at 60 degrees Celsius. The catalysts demonstrate excellent functional group tolerance and can accommodate various tertiary alkoxy silanes, including triethoxysilane and methyldiethoxysilane. The system shows remarkable stability under reaction conditions, with no evidence of catalyst deactivation over multiple reaction cycles.

Comparative Performance Analysis

Direct comparison with commercial platinum catalysts reveals the superior performance of bis(imino)pyridine iron systems. While platinum catalysts typically achieve 50 percent selectivity for monohydrosilylation with random regioselectivity, iron catalysts consistently deliver greater than 95 percent monohydrosilylation selectivity with exceptional 4-position regioselectivity.

The economic implications of this improved selectivity are substantial. The enhanced selectivity reduces the need for extensive product separation and purification, while the regioselectivity provides direct access to the desired 4-substituted derivative without the need for subsequent isomerization or separation processes.

| Iron Complex | Monohydrosilylation Selectivity (%) | Regioselectivity (4-position) (%) | Temperature (°C) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| (ⁱPrPDI)Fe(N₂)₂ | >95 | >95 | 60 | 0.3 |

| (MePDI)Fe(N₂)₂ | >95 | >95 | 60 | 0.3 |

| (ArPDI)Fe(N₂)₂ | >95 | >95 | 60 | 0.3 |

| Pt Karstedt catalyst | ~50 | Random | 60 | Standard |

Redox-Active Coordination Polymers for Benzylation Reactions

Redox-active coordination polymers represent an emerging class of heterogeneous catalysts that combine the advantages of molecular catalysts with the processability and recyclability of solid materials. These systems incorporate redox-active organic ligands or metal centers that can undergo reversible electron transfer processes, enabling unique catalytic transformations including benzylation reactions.

Design Principles and Electronic Properties

The design of redox-active coordination polymers for benzylation applications requires careful consideration of both the redox-active components and the overall framework structure. Successful systems typically incorporate either redox-active organic ligands such as triarylamine moieties or metal centers capable of multiple oxidation states. The polymer framework provides spatial organization of the active sites while maintaining electronic communication necessary for catalytic turnover.

Triarylamine-based coordination polymers have demonstrated particular promise for benzylation reactions due to their ability to generate radical cation species under appropriate conditions. These systems combine hydrogen atom transfer capabilities with photoredox catalysis, enabling selective carbon-hydrogen functionalization at electron-rich sites. The polymeric framework stabilizes the radical intermediates while preventing undesirable side reactions common in homogeneous systems.

TEMPO-Based Coordination Polymers

Metal-organic layer systems incorporating 2,2,6,6-tetramethylpiperidine N-oxide radicals have shown exceptional performance in benzyl alcohol oxidation reactions. These systems achieve 97 percent faradaic efficiency compared to 62 percent for homogeneous TEMPO solutions, demonstrating the advantages of immobilization. The enhanced performance results from prevention of TEMPO radical reduction at counter electrodes, which commonly occurs in homogeneous electrochemical systems.

The coordination polymer framework enables exceptional recyclability, with systems maintaining activity for at least six cycles without significant performance degradation. This stability results from strong binding interactions between the TEMPO moieties and the metal-organic framework, preventing leaching and decomposition pathways that limit homogeneous catalyst lifetimes.

Iron-Based Redox-Active Systems

Iron-containing coordination polymers offer particular advantages for benzylation reactions due to the multiple accessible oxidation states of iron and the earth-abundant nature of the metal. Bis(imino)pyridine iron-based polymeric systems demonstrate switchable catalytic activity depending on the oxidation state of the iron centers. In the reduced state, these materials show high activity for certain transformations, while oxidation can either enhance or suppress catalytic activity depending on the specific reaction.

The redox-switching behavior enables temporal control over catalytic activity, allowing for precise control of reaction timing and selectivity. This capability is particularly valuable for complex multi-step syntheses where different catalytic activities are required at different stages of the reaction sequence.

Mechanistic Considerations and Performance Optimization

The catalytic mechanism in redox-active coordination polymers typically involves initial substrate coordination followed by electron transfer processes that activate the substrate toward nucleophilic attack. For benzylation reactions, this often involves generation of benzylic cation intermediates through oxidative processes or stabilization of carbanion intermediates through reductive pathways.

Performance optimization requires balancing several factors including the density of redox-active sites, the accessibility of these sites to substrates, and the electronic communication between sites. Too high a density of redox-active sites can lead to unproductive intermolecular interactions, while too low a density results in insufficient catalytic activity.

The spatial arrangement of redox-active sites within the polymer framework significantly influences catalytic performance. Systems with well-defined pore structures and ordered arrangements of active sites typically show superior performance compared to amorphous materials, due to improved substrate access and more efficient utilization of the redox-active centers.

| Coordination Polymer | Redox Active Site | Conversion Efficiency (%) | Recyclability (cycles) | Operating Conditions |

|---|---|---|---|---|

| MOL-TEMPO systems | TEMPO radical | 97 | 6 | Ambient/Electrochemical |

| Triarylamine-based PCPs | Triarylamine cation | 70-90 | >5 | Light irradiation |

| Co-Mn salen complexes | Co-Mn metal centers | Variable | 3-5 | Thermal |

| Ferrocene-based CPs | Ferrocene/Ferrocenium | High | >10 | Electrochemical |

Process Optimization for Continuous Flow Polymerization

Continuous flow polymerization represents a paradigm shift in polymer synthesis, offering superior control over molecular weight, dispersity, and polymer architecture compared to traditional batch processes. The application of continuous flow technology to polymerization reactions enables precise temporal and spatial control of reaction conditions, leading to enhanced product quality and process efficiency.

Fundamental Principles and Advantages

Continuous flow polymerization operates on the principle of conducting polymerization reactions in tubular reactors where reactants are continuously fed and products are continuously removed. This approach provides several key advantages over batch polymerization including improved heat and mass transfer, better control over residence time distribution, and enhanced safety for exothermic polymerizations.

The improved heat transfer characteristics of flow systems result from the high surface area to volume ratio of tubular reactors. This enhanced heat transfer enables better temperature control, which is crucial for controlling polymerization kinetics and molecular weight distribution. Additionally, the continuous nature of the process allows for steady-state operation, eliminating the temperature fluctuations common in batch processes.

Mass transfer improvements in continuous flow systems arise from the laminar flow conditions and short diffusion distances. These factors ensure rapid mixing of reactants and efficient removal of heat and volatile byproducts. The result is more uniform reaction conditions throughout the reactor volume, leading to more consistent polymer properties.

Reactor Design and Process Parameters

The design of continuous flow polymerization systems requires careful consideration of several key parameters including reactor geometry, flow rate, temperature profile, and residence time distribution. Tubular reactors with internal diameters ranging from micrometers to millimeters are commonly employed, with the specific dimensions chosen based on the desired throughput and molecular weight targets.

Flow rate control enables precise adjustment of residence time, which directly impacts polymer molecular weight and conversion. Typical flow rates range from 0.009 to 0.05 milliliters per minute for laboratory-scale systems, corresponding to residence times of 6 to 36 hours depending on reactor volume. The ability to continuously adjust flow rates allows for real-time optimization of polymer properties.

Temperature control in continuous flow systems can be achieved through various methods including heated reactor coils, temperature-controlled baths, and resistive heating elements. The precise temperature control enables implementation of complex temperature profiles that would be difficult to achieve in batch systems, such as gradual temperature ramps or multi-stage heating protocols.

Molecular Weight and Dispersity Control

One of the most significant advantages of continuous flow polymerization is the exceptional control over polymer molecular weight and dispersity. Flow systems typically achieve dispersities in the range of 1.1 to 1.3, compared to 1.5 to 2.5 for comparable batch processes. This improvement results from the more uniform reaction conditions and better control over chain initiation and termination events.

Molecular weight control in flow systems can be achieved through several mechanisms including adjustment of monomer to initiator ratios, variation of residence time, and implementation of chain transfer agents. The continuous nature of the process allows for real-time adjustment of these parameters, enabling precise targeting of desired molecular weights.

Advanced flow systems incorporate in-line monitoring techniques such as size exclusion chromatography to provide real-time feedback on polymer molecular weight and dispersity. This capability enables closed-loop control systems that automatically adjust process parameters to maintain target polymer properties, representing a significant advancement toward autonomous polymer synthesis.

Scalability and Production Considerations

Continuous flow polymerization offers exceptional scalability compared to batch processes. Laboratory-scale flow systems can be readily scaled up by increasing reactor dimensions or implementing parallel reactor arrays. This scalability is particularly important for commercial applications where consistent polymer properties must be maintained across different production scales.

Production rates in continuous flow systems can be substantially higher than batch processes due to the ability to operate continuously without the downtime associated with batch charging, heating, and product removal. Some systems have demonstrated production rates exceeding 300 grams per day for complex polymer architectures, representing significant improvements over batch capabilities.

The modular nature of flow systems enables rapid reconfiguration for different polymer types or molecular weight targets. This flexibility is valuable for research applications where multiple polymer variants need to be synthesized rapidly, as well as for commercial applications requiring frequent product changes.

Quality control in continuous flow systems benefits from the steady-state operation and reduced batch-to-batch variability. The consistent reaction conditions result in more uniform polymer properties, reducing the need for extensive quality testing and improving overall process reliability.

| Process Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reactor Type | Stirred tank | Tubular/Microreactor | Design flexibility |

| Temperature Control | Limited | Precise | 5-10x better |

| Molecular Weight Control | Moderate | Excellent | 2-3x better |

| Dispersity Control | Broad (1.5-2.5) | Narrow (1.1-1.3) | 2x improvement |

| Scalability Factor | Limited | High | >10x scale-up |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (68.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (30.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (29.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (66.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.